N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide
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Overview
Description
(S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a complex organic compound that features a purine base, a benzamido group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of the Hydroxypropan-2-yl Group: This step involves the reaction of the purine base with a suitable epoxide or halohydrin under basic conditions.
Phosphonate Ester Formation: The final step involves the reaction of the intermediate with diethyl phosphite under acidic or basic conditions to form the phosphonate ester.
Industrial Production Methods
Industrial production of (S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the benzamido group, potentially converting it to an amine.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
(S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in nucleotide synthesis and metabolism.
Pathways Involved: Inhibition of key enzymes can disrupt DNA and RNA synthesis, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine base structure but differs in the presence of triphosphate groups.
Tenofovir: An antiviral agent with a similar phosphonate ester group but different overall structure.
Uniqueness
(S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with enzymes and nucleic acids makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H26N5O6P |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H26N5O6P/c1-3-30-32(28,31-4-2)14-29-16(11-26)10-25-13-23-17-18(21-12-22-19(17)25)24-20(27)15-8-6-5-7-9-15/h5-9,12-13,16,26H,3-4,10-11,14H2,1-2H3,(H,21,22,24,27) |
InChI Key |
ZGXJYBZCTOWROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)CO)OCC |
Origin of Product |
United States |
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